4-(Diethylaminomethyl)-2,5-dimethylphenol
Overview
Description
4-(Diethylaminomethyl)-2,5-dimethylphenol is an organic compound with a complex structure that includes a phenol group substituted with diethylaminomethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylaminomethyl)-2,5-dimethylphenol typically involves the reaction of 2,5-dimethylphenol with diethylamine in the presence of formaldehyde. This reaction is a Mannich reaction, which is a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylaminomethyl)-2,5-dimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(Diethylaminomethyl)-2,5-dimethylphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylaminomethyl)-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Diethylaminomethyl)-2,5-dimethylphenol can be compared with other similar compounds, such as:
4-(Dimethylaminomethyl)-2,5-dimethylphenol: This compound has a similar structure but with dimethylamino instead of diethylamino groups.
4-(Diethylaminomethyl)-2,5-dimethylbenzene: This compound lacks the phenol group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(diethylaminomethyl)-2,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-14(6-2)9-12-7-11(4)13(15)8-10(12)3/h7-8,15H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYWWDJKAPLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C(=C1)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219345 | |
Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69286-57-3 | |
Record name | 4-[(Diethylamino)methyl]-2,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69286-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069286573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylaminomethyl)-2,5-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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